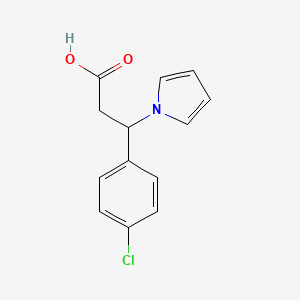

3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid

Description

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-3-pyrrol-1-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c14-11-5-3-10(4-6-11)12(9-13(16)17)15-7-1-2-8-15/h1-8,12H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUALOLWCRAAAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C(CC(=O)O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Synthetic Utility of 3-(4-Chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS Registry Number: 404869-77-8[1]

Executive Summary: The 3-Aryl-3-(pyrrol-1-yl)propanoic Acid Scaffold

In modern drug discovery, the rational design of small molecules relies heavily on the selection of robust, versatile building blocks. The compound 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid represents a highly functionalized scaffold that integrates three distinct pharmacophoric elements: a lipophilic halogenated aryl ring, an aromatic pyrrole system, and a terminal carboxylic acid. This unique triad makes it an exceptional intermediate for synthesizing novel therapeutics, particularly those targeting hydrophobic protein pockets that require an electrostatic anchor (such as PPAR agonists or COX inhibitors).

As a Senior Application Scientist, I have structured this technical guide to provide a deep dive into the physicochemical profiling, synthetic causality, and analytical validation of this specific molecule. Our goal is to move beyond basic structural data and understand why this molecule behaves the way it does in both the reaction flask and biological systems.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of a lead compound or building block is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid align exceptionally well with established druglikeness guidelines, including Lipinski's Rule of Five[2][3].

Quantitative Data Summary

| Property | Value | Rationale / Implication |

| Molecular Formula | C₁₃H₁₂ClNO₂ | Core scaffold composition. |

| Molecular Weight | 249.69 g/mol | < 500 Da; highly favorable for oral bioavailability and passive diffusion[3]. |

| Predicted LogP | ~3.5 | Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping. |

| Topological Polar Surface Area (tPSA) | ~42.2 Ų | < 140 Ų; excellent probability for cellular permeation and potential blood-brain barrier (BBB) penetration. |

| Hydrogen Bond Donors (HBD) | 1 | Complies with RO5 (≤ 5); minimizes desolvation energy penalties during target binding[2]. |

| Hydrogen Bond Acceptors (HBA) | 2 - 3 | Complies with RO5 (≤ 10); facilitates target binding primarily via the carboxylic acid moiety[4]. |

| Rotatable Bonds | 4 | < 10; ensures a low entropic penalty upon adopting a bioactive conformation in a target binding site. |

Causality in Druglikeness: The inclusion of the 4-chlorophenyl group serves a dual purpose. First, it increases the overall lipophilicity (LogP), driving the molecule into hydrophobic binding pockets. Second, the para-chloro substitution acts as a metabolic block, preventing rapid cytochrome P450-mediated oxidation at the vulnerable para position of the phenyl ring, thereby extending the potential half-life of downstream derivatives.

Pharmacophore Mapping & Mechanistic Utility

To fully leverage this compound in drug design, we must map its structural features to potential biological interactions.

Caption: Pharmacophore mapping of the compound's structural moieties and biological interactions.

Synthetic Methodology: The Paal-Knorr Condensation

The most efficient and scalable route to synthesize 1-substituted pyrroles is the Paal-Knorr Pyrrole Synthesis [5]. For this specific target, we utilize 3-amino-3-(4-chlorophenyl)propanoic acid (CAS 19947-39-8) as the primary amine precursor[6][7].

Mechanistic Rationale (Causality)

To generate an unsubstituted pyrrole ring at the nitrogen atom, the standard 1,4-dicarbonyl reagent would be succinaldehyde. However, succinaldehyde is highly unstable and prone to rapid polymerization. To circumvent this, we use its stable cyclic acetal equivalent: 2,5-dimethoxytetrahydrofuran .

When exposed to a weak acid (such as glacial acetic acid), the acetal hydrolyzes in situ to form the reactive dialdehyde. The acidic environment simultaneously protonates the carbonyl oxygens, increasing their electrophilicity. This accelerates the nucleophilic attack by the primary amine, leading to the rate-determining formation of a hemiaminal intermediate, which rapidly undergoes dehydrative aromatization to form the stable pyrrole ring[5][8].

Step-by-Step Experimental Protocol

Objective: Conversion of 3-amino-3-(4-chlorophenyl)propanoic acid to 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid.

-

Reaction Setup: Suspend 1.0 equivalent of 3-amino-3-(4-chlorophenyl)propanoic acid in glacial acetic acid (approx. 5-10 mL per gram of substrate) within a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Reagent Addition: Add 1.1 equivalents of 2,5-dimethoxytetrahydrofuran dropwise at room temperature.

-

Cyclization (Heating): Heat the reaction mixture to 80–100 °C for 2–4 hours.

-

Self-Validating Step: Monitor the reaction via TLC (Thin Layer Chromatography) using a Hexanes/EtOAc (1:1) system. The disappearance of the ninhydrin-active primary amine spot confirms the consumption of the starting material.

-

-

Quenching and Workup: Cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous phase with ethyl acetate (3 × 20 mL).

-

Causality: The biphasic extraction leverages differential solubility; the highly polar acetic acid and water-soluble byproducts remain in the aqueous phase, while the lipophilic target compound partitions into the organic phase.

-

-

Washing and Drying: Wash the combined organic layers with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes to 60% EtOAc in Hexanes) to yield the pure target compound as an off-white solid.

Caption: Step-by-step Paal-Knorr synthesis workflow for the target pyrrole derivative.

Analytical Characterization & Validation

To ensure absolute trustworthiness of the synthesized batch, the following self-validating analytical protocols must be executed:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Pyrrole Validation: Look for two distinct apparent triplets (or multiplets) integrating to 2 protons each, typically around δ 6.0–6.2 ppm (β-pyrrole protons) and δ 6.7–6.9 ppm (α-pyrrole protons). This confirms the successful formation of the unsubstituted pyrrole ring.

-

Chiral Center: The methine proton (CH) attached to the nitrogen and aryl group will appear as a distinct triplet or multiplet (depending on the diastereotopic nature of the adjacent CH₂ protons) around δ 5.5–5.8 ppm.

-

-

LC-MS (ESI):

-

In positive electrospray ionization mode (ESI+), the mass spectrum should exhibit a clear [M+H]⁺ peak at m/z ~250.0.

-

In negative mode (ESI-), the easily deprotonated carboxylic acid will yield a strong [M-H]⁻ peak at m/z ~248.0. The presence of the chlorine atom will be confirmed by a characteristic isotopic pattern (approx. 3:1 ratio for ³⁵Cl:³⁷Cl).

-

-

FT-IR (ATR):

-

A broad, intense stretch from 3200–2500 cm⁻¹ will confirm the presence of the carboxylic acid O-H bond, while a sharp peak around 1700–1720 cm⁻¹ will validate the C=O stretch.

-

References

- NextSDS. "3-(4-Chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid - NextSDS".

- LookChem. "Cas 19947-39-8, 3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID".

- Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis".

- Benchchem. "Technical Support Center: Paal-Knorr Pyrrole Synthesis".

- PubMed. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings".

- PubChem. "(3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | CID - PubChem".

Sources

- 1. nextsds.com [nextsds.com]

- 2. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 4. Lipinski's Rule of Five - wikidoc [wikidoc.org]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. Cas 19947-39-8,3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID | lookchem [lookchem.com]

- 7. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 684223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid

Abstract

The three-dimensional arrangement of atoms in a crystalline solid is a critical determinant of its physicochemical properties. In the pharmaceutical industry, the comprehensive analysis of a drug molecule's crystal structure is a cornerstone of modern drug development, profoundly influencing its stability, solubility, bioavailability, and manufacturability.[1][2][3][4] This technical guide provides a detailed exposition of the multifaceted process of crystal structure analysis, using the novel compound 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid as a case study. We will navigate the essential experimental workflows, from synthesis and single crystal growth to data acquisition via Single-Crystal X-ray Diffraction (SC-XRD) and the subsequent structure solution and refinement. Furthermore, this guide will delve into the critical interpretation of crystallographic data and the complementary role of techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) in providing a holistic understanding of the solid-state properties of an active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals seeking to deepen their expertise in the field of solid-state characterization.

Introduction: The Imperative of Crystal Structure in Drug Development

The therapeutic efficacy and safety of a pharmaceutical product are not solely dictated by the molecular structure of the active pharmaceutical ingredient (API), but also by its solid-state form.[5] Many APIs can exist in multiple crystalline forms, a phenomenon known as polymorphism.[1][3][6] These polymorphs, despite having the same chemical composition, can exhibit distinct crystal lattices, leading to significant variations in their physical and chemical properties.[1][4] Such differences can impact everything from the drug's dissolution rate in the body to its stability during storage.[2][3]

Crystallography, particularly single-crystal X-ray diffraction (SC-XRD), stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a molecule in its crystalline state.[7][8][9] This detailed structural information is invaluable for:

-

Rational Drug Design: Understanding the conformation of a drug molecule and its intermolecular interactions provides insights for designing more potent and selective drug candidates.[2][10][11]

-

Polymorph Identification and Control: Crystallographic analysis is essential for identifying and characterizing different polymorphic forms, ensuring the selection of the most suitable form for development.[12][13]

-

Intellectual Property Protection: A well-characterized crystal structure is a critical component of patent applications for new chemical entities.

-

Formulation Development: Knowledge of the crystal structure aids in the design of stable and effective drug formulations.[2]

This guide will use 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, a compound with potential pharmacological activity, to illustrate the comprehensive process of crystal structure analysis.

Synthesis and Molecular Characterization

Following synthesis, rigorous characterization is necessary to confirm the identity and purity of the compound. Standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.[14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.[14][15]

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups present in the molecule.[16][17]

The Cornerstone Technique: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the absolute three-dimensional structure of a crystalline compound.[7][8][9] The workflow involves several key stages, from growing suitable crystals to refining the final structural model.

The Art and Science of Crystal Growth

The success of an SC-XRD experiment is critically dependent on the quality of the single crystals. A suitable crystal for diffraction should be well-formed, of an appropriate size (typically 0.1-0.5 mm in each dimension), and free from significant defects.[18] Growing high-quality crystals is often the most challenging step. Common crystallization techniques include:

-

Slow Evaporation: A solution of the compound is allowed to slowly evaporate, leading to a gradual increase in concentration and subsequent crystallization.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

The choice of solvent or solvent system is crucial and often requires extensive screening.

Experimental Workflow for SC-XRD

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Caption: A schematic overview of the single-crystal X-ray diffraction (SC-XRD) workflow.

Data Collection, Structure Solution, and Refinement

Once a suitable crystal is mounted on the diffractometer, it is irradiated with a monochromatic X-ray beam.[9] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots.[8][19] The positions and intensities of these spots are recorded by a detector.

The collected data is then processed to determine the unit cell dimensions and space group of the crystal. The "phase problem," a central challenge in crystallography, is then addressed using computational methods to generate an initial electron density map. From this map, the positions of the atoms can be determined.

The initial structural model is then refined against the experimental data to improve its accuracy. The final refined structure is validated using various crystallographic metrics to ensure its quality.

Interpreting the Crystal Structure of 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid

A hypothetical crystal structure of the title compound would reveal a wealth of information. Key parameters to analyze include:

-

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal lattice.

-

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

-

Molecular Conformation: The precise three-dimensional shape of the molecule, including bond lengths, bond angles, and torsion angles.

-

Intermolecular Interactions: The non-covalent interactions that hold the molecules together in the crystal lattice. These can include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. For 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, one would expect to observe hydrogen bonding involving the carboxylic acid group and potentially interactions involving the chlorine atom and the aromatic rings.[20]

The following table summarizes the key crystallographic data that would be obtained.

| Parameter | Description |

| Chemical Formula | C₁₃H₁₂ClNO₂ |

| Formula Weight | 253.70 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume | V (ų) |

| Z | Number of molecules per unit cell |

| Density (calculated) | ρ (g/cm³) |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

The identification and analysis of intermolecular interactions are crucial for understanding the crystal packing and predicting the physical properties of the solid.

Caption: A conceptual diagram of potential intermolecular interactions in the crystal lattice.

Complementary Solid-State Characterization Techniques

While SC-XRD provides the definitive crystal structure, a comprehensive understanding of a pharmaceutical solid requires the use of complementary analytical techniques.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline materials.[13][21] It is widely used in the pharmaceutical industry for:

-

Polymorph Screening: Different polymorphs will produce distinct PXRD patterns, allowing for their identification and differentiation.[13]

-

Phase Purity Analysis: PXRD can be used to determine if a sample is a single crystalline phase or a mixture of phases.

-

Monitoring Crystallinity: It can be used to assess the degree of crystallinity in a sample and to detect the presence of amorphous content.[22]

Thermal Analysis: DSC and TGA

Thermal analysis techniques provide information about the physical and chemical changes that occur in a material as a function of temperature.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[23][24][25] It is used to determine melting points, glass transitions, and to study polymorphic transformations.[23][24]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[23][24][25][26] It is used to assess thermal stability, decomposition pathways, and to quantify the amount of solvent or water in a sample.[24]

The following table summarizes the information obtained from these complementary techniques.

| Technique | Information Provided | Application in Pharmaceutical Development |

| PXRD | Crystalline phase identification, polymorphism, crystallinity | Routine quality control, polymorph screening |

| DSC | Melting point, enthalpy of fusion, glass transition, phase transitions | Polymorph characterization, stability studies |

| TGA | Thermal stability, decomposition temperature, solvent/water content | Hydrate/solvate characterization, stability assessment |

Data Management and Dissemination

Once a crystal structure has been determined and validated, it is crucial to deposit the data in a public repository to ensure its accessibility to the scientific community. The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[27][28][29][30] Deposition of crystallographic data is a standard practice in scientific publishing and is essential for the verification and advancement of structural science.

Conclusion

The crystal structure analysis of a new chemical entity like 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is a comprehensive and multi-faceted process that extends far beyond the generation of a three-dimensional atomic model. It is a critical component of modern drug discovery and development, providing invaluable insights into the solid-state properties that govern a drug's performance. A thorough understanding of the crystal structure, achieved through the synergistic application of single-crystal X-ray diffraction and complementary analytical techniques, empowers researchers to make informed decisions throughout the development pipeline, ultimately leading to safer and more effective medicines.

References

-

Cambridge Crystallographic Data Centre. (URL: [Link])

-

Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (URL: [Link])

-

The Role of Crystallography in Drug Development. (URL: [Link])

-

Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. (URL: [Link])

-

The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (URL: [Link])

-

Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. (URL: [Link])

-

CCDC – Cambridge Crystallographic Data Centre. (URL: [Link])

-

Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (URL: [Link])

-

Overview of Powder X-ray Diffraction (PXRD). (URL: [Link])

-

Cambridge Crystallographic Data Centre (CCDC) | Request PDF. (URL: [Link])

-

Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (URL: [Link])

-

The future of crystallography in drug discovery. (URL: [Link])

-

The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. (URL: [Link])

-

A practical guide to pharmaceutical analyses using X-ray powder diffraction. (URL: [Link])

-

X-Ray Diffraction Strategies for Pharmaceutical Crystallography. (URL: [Link])

-

GMP X-Ray Powder Diffraction Pharmaceutical Analysis. (URL: [Link])

-

Crystal structures of drugs: advances in determination, prediction and engineering. (URL: [Link])

-

A Review on Crystallography and Its Role on Drug Design. (URL: [Link])

-

Cambridge Crystallographic Data Centre (CCDC) - DATACC. (URL: [Link])

-

The role of crystallography in drug design. (URL: [Link])

-

Single Crystal X-Ray Diffraction. (URL: [Link])

-

Single crystal X-ray diffraction (SCXRD). (URL: [Link])

-

Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. (URL: [Link])

-

Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals | Request PDF. (URL: [Link])

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (URL: [Link])

-

Single-crystal X-ray Diffraction. (URL: [Link])

-

The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. (URL: [Link])

-

Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. (URL: [Link])

-

DSC vs TGA: A Simple Comparison Guide. (URL: [Link])

-

Structure Analysis of Molecular Compounds with Z′ = 2 Using Laboratory X-ray Powder Diffraction Data: 3-Phenylpropionic Acid and Its Derivatives | Request PDF. (URL: [Link])

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (URL: [Link])

-

3-(4-Chlorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one. (URL: [Link])

-

DSC vs TGA: A Complete Guide to the Difference. (URL: [Link])

-

Structure Analysis of Molecular Compounds with Z′ = 2 Using Laboratory X-ray Powder Diffraction Data: 3-Phenylpropionic Acid and Its Derivatives. (URL: [Link])

-

The DSC and TGA analysis of the crystalline and amorphous samples. (URL: [Link])

-

Crystal structures of the ligand-binding domain of human peroxisome proliferator-activated receptor δ in complexes with phenylpropanoic acid derivatives and a pyridine carboxylic acid derivative. (URL: [Link])

-

What's the difference between DSC and TGA analysis?. (URL: [Link])

-

Synthesis and X-ray structure study of cis-trans 3-(3-biphenyl carbonylthioureido)propanoic acid(I) and N-(4-biphenyl carbonyl)-N -(3-hydroxyphenyl)thiourea(II) | Request PDF. (URL: [Link])

-

Single Crystal X-Ray Diffraction Structure of a Pseudo-polymorph of (±)-3-(ethoxycarbonyl). (URL: [Link])

-

3-(3-CHLOROPHENYL)-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)PROPANOIC ACID. (URL: [Link])

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (URL: [Link])

-

3-(4-Chlorophenyl)propionic acid. (URL: [Link])

-

3-(4-Chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. omicsonline.org [omicsonline.org]

- 3. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. scispace.com [scispace.com]

- 6. nishkaresearch.com [nishkaresearch.com]

- 7. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pulstec.net [pulstec.net]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. zienjournals.com [zienjournals.com]

- 12. coherent.com [coherent.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.aip.org [pubs.aip.org]

- 18. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. (2E)-3-(4-Chlorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 23. resolvemass.ca [resolvemass.ca]

- 24. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 25. torontech.com [torontech.com]

- 26. What's the difference between DSC and TGA analysis? [xrfscientific.com]

- 27. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

- 28. CCDC – Cambridge Crystallographic Data Centre – SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE [serc.iisc.ac.in]

- 29. researchgate.net [researchgate.net]

- 30. youtube.com [youtube.com]

discovery and history of pyrrole-containing compounds in medicine

An In-depth Technical Guide on the Discovery and History of Pyrrole-Containing Compounds in Medicine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Biological Function and Pharmaceutical Innovation

The pyrrole ring, a simple five-membered aromatic heterocycle, represents one of the most fundamental building blocks in the chemistry of life and the development of therapeutic agents. Its unique electronic properties and conformational flexibility have made it a privileged scaffold in both nature's evolutionary design and the synthetic chemist's toolbox. From the vibrant hues of life-sustaining pigments to the targeted action of life-saving drugs, the pyrrole nucleus is a recurring motif that underscores a deep-seated evolutionary and medicinal significance. This in-depth guide will traverse the historical landscape of pyrrole-containing compounds in medicine, from their discovery in natural products to their design and synthesis as potent therapeutic agents. We will explore the causality behind key discoveries, the experimental choices that propelled their development, and the intricate mechanisms by which they exert their biological effects.

Part I: Nature's Blueprint - The Primordial Pyrroles

The story of pyrrole in medicine begins not in the laboratory, but in the very fabric of the biological world. Nature's earliest and most profound use of the pyrrole scaffold is in the construction of macrocyclic structures that are essential for life itself. These tetrapyrrolic systems, including porphyrins and corrinoids, are responsible for a vast array of biological functions, from oxygen transport to photosynthesis.[1]

Porphyrins: The Colors of Life and the Dawn of Photomedicine

Porphyrins are large macrocyclic compounds formed from four modified pyrrole subunits.[2] Their discovery and characterization are intertwined with the very understanding of physiology and biochemistry.

-

Heme and the Bile Pigments: Heme, the iron-containing porphyrin at the heart of hemoglobin, is responsible for the transport of oxygen in the blood. Its degradation leads to the formation of bile pigments like biliverdin and bilirubin.[3] For decades, bilirubin was considered merely a toxic waste product, its accumulation leading to jaundice.[3][4] However, recent research has unveiled its dual nature, acting as a potent antioxidant and cytoprotective agent at physiological concentrations.[4][5][6] This "double-edged sword" activity highlights the delicate balance of biochemistry and has spurred research into the therapeutic potential of bile pigments in conditions involving oxidative stress, such as cardiovascular disease.[4][5]

-

Chlorophylls and Photodynamic Therapy (PDT): Chlorophyll, the magnesium-containing porphyrin in plants, is the engine of photosynthesis.[7] Its structural similarity to heme has long been noted, but its medicinal applications have only been realized more recently. Derivatives of chlorophyll have emerged as powerful photosensitizers in photodynamic therapy (PDT), an alternative cancer treatment.[8][9][10][11] When activated by light of a specific wavelength, these chlorophyll derivatives generate reactive oxygen species that can selectively kill cancer cells.[8][9] This approach offers a localized and targeted treatment modality, and the natural origin of these photosensitizers often translates to lower dark toxicity and better clearance from the body.[8]

Caption: The central role of the porphyrin core in both vital biological molecules and modern therapeutic agents.

Corrinoids: The Intricate Case of Vitamin B12

The discovery of Vitamin B12, a cobalt-containing corrinoid, is a classic tale of medical detective work. The journey began with the search for a cure for pernicious anemia, a once-fatal disease.[12][13]

-

From Liver Cure to Crystalline Vitamin: In the 1920s, it was discovered that consuming large amounts of liver could cure pernicious anemia.[12] This led to a decades-long effort to isolate the "extrinsic factor" responsible for this effect. In 1948, the compound was finally isolated as red crystals and named vitamin B12.[14][15]

-

A Feat of Structural Elucidation: The chemical structure of vitamin B12 is one of the most complex of all vitamins, based on a corrin ring which, like porphyrin, is composed of four pyrrole-like subunits.[12][16] Its complete structure was determined by Dorothy Hodgkin in 1956 using X-ray crystallography, a monumental achievement for which she was awarded the Nobel Prize in Chemistry.[14][15][16] Vitamin B12 is a vital cofactor in DNA synthesis and fatty acid metabolism, and its discovery provided a cure for pernicious anemia and a deeper understanding of human metabolism.[16]

Prodiginines: A Microbial Pigment's Journey to Cancer Therapy

Prodigiosin is a red pigment produced by various bacteria, including Serratia marcescens.[17][18] For centuries, it was known for its striking appearance, often associated with phenomena like "bleeding bread." However, in the 20th century, its potent biological activities came to light.

-

A Broad Spectrum of Activity: Prodigiosin and its derivatives, collectively known as prodiginines, are characterized by a common pyrrolyl pyrromethene skeleton.[18] They have been shown to possess a wide range of biological activities, including antibacterial, antifungal, antimalarial, and immunosuppressive effects.[19][20]

-

Modern Anticancer Potential: Most significantly, prodiginines have emerged as promising anticancer agents.[18][19][21] They induce apoptosis in various cancer cell lines with little to no toxicity towards normal cells.[17][18] This selectivity has made prodigiosin a lead compound for the development of new cancer therapies, with some derivatives entering clinical trials.[20]

Part II: The Rise of Synthetic Pyrroles in Medicine

While nature provided the initial blueprint, the 20th century saw medicinal chemists harness the power of the simple, unadorned pyrrole ring to create a host of blockbuster synthetic drugs. The versatility of the pyrrole scaffold has allowed for its incorporation into drugs targeting a wide array of diseases.[22][23][24]

Anti-inflammatory Drugs (NSAIDs): Targeting Pain and Inflammation

The development of nonsteroidal anti-inflammatory drugs (NSAIDs) was a major advance in the management of pain and inflammation. Several potent NSAIDs are based on a central pyrrole core.

-

Tolmetin and Ketorolac: Tolmetin and Ketorolac are prominent examples of pyrrole-containing NSAIDs.[25][26] Their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[26][27] The development of these drugs demonstrated that the pyrrole ring could serve as a robust scaffold for designing potent enzyme inhibitors.

Lipid-Lowering Agents: The Statin Revolution

The discovery of statins revolutionized the treatment of hypercholesterolemia and the prevention of cardiovascular disease.[28] The story of their development is a prime example of the interplay between natural product discovery and synthetic chemistry.

-

From Fungal Metabolites to Synthetic Blockbusters: The first statins, such as mevastatin and lovastatin, were discovered as secondary metabolites of fungi in the 1970s.[29][30][31] These natural products were found to be potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[28][30]

-

Atorvastatin: A Pyrrole-Containing Super Statin: While the first statins were derived from natural sources, the most successful statin, atorvastatin, is a fully synthetic compound.[28][29] A key feature of atorvastatin's structure is its central pyrrole ring. The design of atorvastatin was a triumph of medicinal chemistry, resulting in a drug with superior efficacy and a long half-life. It became one of the best-selling drugs of all time, preventing countless heart attacks and strokes.

Caption: The evolution of statins from natural fungal products to the synthetic, pyrrole-containing drug atorvastatin.

Kinase Inhibitors for Cancer Therapy: Precision Medicine's Pyrrole Core

In the era of targeted cancer therapy, the pyrrole scaffold has proven to be an invaluable component in the design of kinase inhibitors.[32][33]

-

Sunitinib: A Multi-Targeted Approach: Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers.[25][32] Its chemical structure features a pyrrole indolin-2-one core.[32] Sunitinib's mechanism of action involves the inhibition of several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[32] The development of sunitinib showcases the power of structure-based drug design, where the pyrrole moiety plays a key role in binding to the kinase domain.[1]

Part III: Synthesis and Methodologies

The widespread use of pyrrole-containing compounds in medicine has been made possible by the development of efficient and versatile synthetic methods.

Classical and Modern Pyrrole Synthesis

-

The Paal-Knorr Synthesis: The Paal-Knorr synthesis, first reported in the late 19th century, is a classic method for preparing pyrroles.[1] It involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][34] This method remains a cornerstone of pyrrole synthesis due to its reliability and the wide availability of starting materials.

-

Modern Multicomponent Reactions: More recently, multicomponent reactions have emerged as powerful tools for the synthesis of highly substituted pyrroles in a single step.[25] These reactions offer significant advantages in terms of efficiency and atom economy, making them ideal for the rapid generation of compound libraries for drug discovery.

Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole

The following is a representative protocol for the synthesis of a 1,2,5-trisubstituted pyrrole, a common scaffold in medicinal chemistry, via the Paal-Knorr condensation.

Objective: To synthesize 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole.

Materials:

-

2,5-Hexanedione (1.0 eq)

-

p-Anisidine (1.0 eq)

-

Glacial Acetic Acid (as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-hexanedione (1.14 g, 10 mmol) and p-anisidine (1.23 g, 10 mmol).

-

Add glacial acetic acid (20 mL) to the flask.

-

Heat the reaction mixture to reflux with stirring for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing 100 mL of ice-water.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole.

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The expected spectra would show characteristic peaks for the aromatic protons of the p-anisidine moiety, the methyl groups on the pyrrole ring, and the pyrrole ring protons, as well as a molecular ion peak corresponding to the product's molecular weight.

Part IV: Future Directions and Conclusion

The journey of pyrrole-containing compounds in medicine is far from over. The inherent versatility of the pyrrole scaffold continues to inspire the development of new therapeutic agents.[35][36][37] Current research is focused on several key areas:

-

Novel Anticancer Agents: The pyrrole moiety is a key component in the design of new generations of kinase inhibitors, microtubule polymerization inhibitors, and agents that modulate protein-protein interactions.[33][35][36][38]

-

Next-Generation Antibacterials: With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. Pyrrole-based compounds are being explored as inhibitors of novel bacterial targets.[22][24]

-

Targeting Neurological Disorders: The ability of pyrrole-containing compounds to cross the blood-brain barrier has made them attractive scaffolds for the development of drugs targeting central nervous system disorders.

References

- Derivatives of Natural Chlorophylls as Agents for Antimicrobial Photodynamic Therapy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkKNtoCyvIz_kxp9Exy5t_JGoUIvYefb16LkWKnwYbR_MMV2YDF7Txp0et7gJpLpvbByyAoCmEUkJkrtOgK8ZttNjooD7DHO-BBuVdq4XwA8kHFjPs6hIi6vhWE8uds3lR8ebsd6pZ-Tc4Ezc=]

- The Role of Bile Pigments in Health and Disease: Effects on Cell Signaling, Cytotoxicity, and Cytoprotection - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnc6t5wNFyhR09X867rXM-MBozAb1tFWCx_DU5Rb2h3WSmp_QbaLEUxpBB5vzXjtwegARVSYK6LXloVQ6nPBkLVm4yegjO4ND2MhvpeSImObZ-LfZjzQayuuoTNggPDjRgUhRbKgeIi9T_Lys=]

- Prodigiosin and its potential applications - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlwNePNBG0ptvv-qgDOZtiO0zSMCKXBVFsEix6tWAp2xswVEW_I_hBB_Q-miSiq1aHTIoY_NwGWu-_-E3ZUTaDQDusvnpkD1CrFvp52GrhfBOSjOv5a9r1MuGYsPG3OFaLNiMv_TuDgZemJXo=]

- Chemical Synthesis and Medicinal Applications of Glycoporphyrins. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1dujTkhe9FUFs6cHupPWp3QZ2xlKiLGdkPm15wg2eVBL8ud02Hc7CBEiRgXeff85ptlNX04ijiM8FGoF236Osdf3XD5jDIYOx1ZmdCKMWcdIJb51QxbG7h0GTm-nC0N5ORFB9M5hX7iqZTsXbpF6YSxpNuWKw3-rpIseNvcEsDgUcsUL6bKs-nrob4wEI1g==]

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWkz8UY4Wca52a1Fx_F1bmBEi64LcObR1TVmmJwZaU8JMD76-1IsqXlBFNSgHOPCJCHhnD5as2EVw5qT6Qc3YIDAMlW0gq-cVxjnJxppjf3lmZSwEF3tg8zzyoiNJe4djc0ONPmuXyYKRNTSrhIY4wnsCXWVuVqjHRk8Y1GwNR80V7JkPY-RHm0IDUKmPz29lugE_GAoXTzu73jejCbxxtTqjdbenxx243qnhxdO2P]

- Bile Pigments in Health and Disease - R Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvVayn2DH44NlzTxVxcHpWxy-lxAuvx0qS6DldHmWBCZ9-GAmlGV87gsNtlQpibzW6qAiAM4HFbHRK0PMubsHCdNTz14rC8PhDnafSjeDZzee_ROo5jbNbk2NeAaXYd5B_W-4s3e3k4kpygYxfvvCAK-wDyC4lvO3yy_6G6gsfXIykMedANrH6ctAWon-4yGqHRZGhObDdAQDfzePtGlHo7--mhaWbvfBK]

- Vitamin B12 - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdkFH0AaDnRy0imohrKIYLjNVPuQuz63-Vp3LnH6lW975BBFtMDbRiw7G2_mxUMv4WfYl29twmL-7LSUjAP8GG3yEY9MZY96o3_EyGjgXv3w_2qcuasAC6Gf4agqSruQuK3gTy]

- 1.1 INTRODUCTION TO VITAMIN B12. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx-FG-lFp4cfV2lMre3KuMVx41pzazzgYn-Kl0rmOaZ4xV3gfPEMBLYoEI3uIPRkWLd9uwEaeh6nsXHiABAdcw4hKXtA1yC6hqaHuH9o2ZB5nsu_IUphDU3FGQy8IQruz_Tp3BlqbgRA==]

- Vitamin B₁₂: Cobalamin - Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW-HtGJDn3NHLvW4K1EhCzOBID7UTbJvYCy7WIW_XniVekuHt8FC6Pb7_JOQSP-gnfLAmiaU99rZB3ZZSjGXhRstmH8eDC1GwEbA2VmMf3bdelUmPIMqynOoasBkgl33-frP7HZsfqR6EGhOg1Hml6RHNijE_2r2m9VkKKIwtWFuuoNK7q7Xc2yOKggnJz1MV2TAj79BE8uw1H5SSE8DIM5QJu14ghJghMzFz9TAAhk85HCWKXLp2rnO7rOOK4uCnIPctVON9kU63XKID6GqHlq426uxUNifTnHXGR]

- Prodigiosin and its potential applications - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHSR-IDFOjO6QaJxiQBzBt3Ih1bSxNdRidqgY16AW2uqUWVMFg8b6M8Ne4rXFkXUEpIUxgbi5eX-LP4JO3Ej8dRtG5KeTWtvQgJinlW7ZwVyn8JZHiZpznjaBfiRwTJnf6xPrb]

- Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnFTiE6p7UyVKIktkzEwHHCWgP3CdWkjJ0F6524eICgck1wGxh39_W-1UA2Lkf9qE_fD3K6aD-iEDyTyV9HGbt_LcGfvSQFh-zjFcQ47QAu7h3k33O7I6loOgLkoP732OxA3yf]

- Bioactive pyrrole-based compounds with target selectivity - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1iDeym4he1AWawJe_CTt4bGPMou-MAtJtd8rMKXlZvhqGh9pTF6BZ4Ky0t5J8YmiiNkmfLssI_WPPoWgij80x8aybWAqgCyQ_5Oq_slUQhYP83HM0UeNXtFWk0RmlwOpuHkb0esR0zeWcuc8=]

- A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN9snnKZl7_lnm0pWPrGpsdBj56p_ugjLfkCHNu2gmEWyOFOYMlVb3cKrgzMbMV3REHUGec6IQajtQW-F1jodiycW4-SYHS8E-7Nycx_3rgPyD134-HNJo2wOdceKawfw8yzwAmMHCxEaL2MdwYyuxsTVNpr6YAUVG83n47xqHc267k8w_iAVtq5XX8AMneDESVKTdxeFtnsXUWr5RjeSTUcZ6cgwaiJE0Xg==]

- (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPb3vPQo--IxiW8W4B99Y-b2K0PcrSGnnYmD_GS90PGMfMuZwFQTo3BFa9hL1NISrhkiB0nKbxbSHaV2akPOII8e8bB3Y35EJUCXXClCa7wnYAUC57xsl2JI7ROMtaRZrfqzp2taGVWtKK8zUg85pVQ9xmbWeubxbItEwCBtA17HGhBnMzKQF4d8RXdToMbvnIYEOHGrXvndf3CGpBz3u351oN6ZUlxKbJxMGhss8pS41V]

- Structure–Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials | Journal of Medicinal Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOQJeikgDvqhPebRnVum8ic5b5XRlWgs2Sj_QsRDqOwIkg6zklWLmyUQc4wz3CMRgKX7l6c9PeYRh9DIvM2Xo1piRNpczo-iuDsUQdg_WdKpRAj4G4S2CD788ul_R2ok7jgESYtisPhk6nD9yehwBRY94Fbg==]

- A study on the photodynamic properties of chlorophyll derivatives using human hepatocellular carcinoma cells - Photochemical & Photobiological Sciences (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFScOKo7BfzoJSn0dufn9_mVBPigZvDLgVnAmcqmBndtwg_stwEqDzjNyMa6CwEtkcaxqIeji00snMybZBA7aWSTi9LMApdiMqgjUmr1Hexp77L6s_9YMpJZABD6zL0xjMRBNG8awyOZ4kw04-Z8hM2gL-F_bbrSCPwVQ==]

- Synthesis and Applications of Porphyrin-Biomacromolecule Conjugates - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyH5GK8ZOeZlwilfcc2tyDV3ZoGEnDg63JrXxcelUytYJqC7vbWh09iKXVTOKmL8rhRhDyzBHHcyFkYfW62PCQ8c31VSBZcpahWB67WjvP66OJ35mlc2WfI6uXEcd8JI7qKlWMLpkLtWpT8K4=]

- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpj5kmza2ya7L0IeS98nW7LSwicb8pwP-PTbjAz-wauMS-vpduXPsx100cjm7sqtCQA2MKqJPfnE55K-Ijh2gtRguo_YYC_Sn0KDDPDI7f_N6kXy4wJZZNFuv5CsZ8GUWW36X7LueHwPfUu7UTHK_Vo81uDuy_AVdRzENn]

- Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg72Oh-NQX4jIQ10ZRG44XUnk0seOrVfTwjCh3P6I_SzVogvj8ZC2AQxGqEjeHPdPuzUUl7splcFHgzVhCbOEbwnxhArOb3W0Unwp9ExnE6HRk_olvSsaufv9_OEQEbrE_A0OsrqLD__OWyUIK]

- A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity - IRIS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2M82MW4XjH_Ro8YCwOQ_YTh4mv0N_JNDg8d6V5rOnGcsRmYfwGVkfNBKmQyph2HlgC7wr7g2WtLxpcYWeDlEhLd1ARJ2ZmNTtcr2eNzsNPOUTFtnw_FdqjfBD0BodZnLbwIXzP4beF-_ToVyTFouUzPxkB7qq2CuBKHGxVNW7uqi31AJNPzavTSh2BfhUf5B7o1EXjL0LlyCKywMkjmzm7IlGnvoxRQBKp5tfD0boGw==]

- Chlorophyllin Derivatives as Photosensitizers: Synthesis and Photodynamic Properties. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaXKLEjuxX9-CHT9MGCpMbGsbP6qPvT6Ov3fuKxF6JwHemYEaGlUwbV3CSoQG2a50LiUhNsG7Dj7VUWtURVDbCrdkmj5_6KBvs0awzqkE0hHH1U88iU7Uzid9lLxUocqVvjnsftz0YtRREEKawOEnT1ZP7Zvn-sI1Klp4=]

- [PDF] Prodigiosin and its potential applications - Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjUwZeeDas2NWew6p7UlbSRlIYtziBLga54k-hCev9p2nRMHnAH-4ydk8NWYGdD4dXjWmHkPjGRe5mGgCLKAhEynbUvcbAzXLWeE1-26pw99WPOH-Lku1WxaMg_NKttuBoXpGYWIwdsmXat5dduioyNYXiAKqXlJ9tdNDOfmB_LpWV7tprsZhqAE_QCvbYbdjrnrB1CBqCKdfIZI5wvv1bcW4P7HKLQKV9hTPk3svO0RNxcRbofnLVzvoija-YIIenCs53XDlY]

- Recent Advances in Prodigiosin as a Bioactive Compound in Nanocomposite Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqWkrRrt3QzC_qwYg0eBUCRVnh3raXKXi6LE4VK0rJGUU81aL5Dppmrg_OjFSxVE0cVvC1ug7-DVkuOeFQYA4mpLIr0KZPxDhF-PKnakxkiDhcNlIIHm5-JY1UO7kkRao_s7Md]

- Vitamin B12 | Health and Medicine | Research Starters - EBSCO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwoDGmrMAnx2cy1XoKYLuCpLq4Lk5KqsiR-TwuCXDMK_9Fcb10rDFqyFA9hfJupnX9-bDPTPL39sdvckXDjDISBsCtWPXRzYq5gPltnmTaMqS4Ni8l12PQ3k7l6hfMVLzxThZQz15WD8kPkKbUdVHA6qjzl-fuZEj2JQuMd1C9BPxQ]

- Structure activity relationship – Knowledge and References - Taylor & Francis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7nCh0YyGwLeKN-J_xlmVdJmE6nK58iCPEX505oQNuVRh82FxlRsgOn15QVCGG6z5M-cMp8TfKimoVWaUch-0oxtTWqWF5vSem8B2iuQyOEYUvDGO37BCnhO78FpiYv0um-PWlG8Ce3klHNbcCHGeSKGpE783gtZRNJKdgm6LoepurQLqzDwCVIoj-TnRwjppLs3BeunNahQtBZkFzFXeDbe_mJxVz8aG7ubfJe92Xhu4J]

- Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETwwO7dr9ocElQrv5bJsO-scCcaxMnk4ARMWy1jOYr1dIBTN-MRFN7aNZDDKum2cRWMblV_c6g4p3P3UQgV4MIHoRJCnnzgjlmZKKGoliJ2Zetjjas1n1mnYQZxUB3Ipv-f-rE8H8niRvKmAZI9RdWVtzfNbXoje1m6pFtt1Tm8ZSqRpuqGJlhmJQGeCugt3dy7PokQ2WcVPqkdWnC7EjwXKSV4Tb0UROieZfVzPzbDY7_s7PWierZbQ==]

- Pharmaceutical Mycelia: A Story of Statins - LGC Standards. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeOI-D-tf56DUb15JXkrFjISizqK7D_evORmcjBMbC6EIEHhbKpo9rsbEobozcHmy3OrnzML_jOpgmDOxD9MAs-SvraCW_IT_s97R_QiRxfvDSfOEbygfK9quHnRsJLVtsVwKAd5Skx6Or5HFiZh4XitoFmQ-HsdObtZKV90WpWr1suXeW]

- A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAEVpUTKEKifkNfudBCY1TeoGI_IPcoKB984N_0KumBwwUWMnwS1-1iVNavlZgXg9kUnRsRfkn2_1_reR7r03nzo3a3qBQXyLilgrqSoZSUTl_O6ievjrjHMcT4ZhsR0LUDN4=]

- Statins—From Fungi to Pharmacy - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHCVSCdhYz5mXckSP5VcEpfJBADBpkhPQAX66LMp8UIF7Dty1BFXplaqS5LiuWq68DOLO8VsWAGg2utE02k7xjDM_37iYSdQVis90gGUt4zc_ikZULDbSdox8s71ypTJlf9-509FTor336Z3Wi]

- Chlorophyll derivatives--a new photosensitizer for photodynamic therapy of cancer in mice. - SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6d6HiGLHvzo5_XFW_jKCmnEy-pwnv-jJYWXp9HohpMDMMHfHBi8ZIKlBA87gVJs8PmpSqGoCFUU-9IUAXXmYfoM389N04ZC_jNG8IqJsAoN79Q-NRzkw1gdKhwZvMULNLYhpJCwzkOOf9KmdaotH6zY2CEKG5i-9NKD8qdVlhaKXcHBl0_r7VvtNxTsG3y1oc-z2e]

- Bile pigment – Knowledge and References - Taylor & Francis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZJHWim1RFJl0aITffTr5Z_EjB-iJCN3_Ijw3CgBNdPNzE6QgaCx_nmSc54uiP86egPPoYpttYsXMJMH0GLz1pumaLHn6IpiHRgAHJUnuTQeD7u_xOEJS3mhSMFryJv9oXXjaQbHFpCJLvcDXuU4-8ZGUYrKH8wqk5ubaASaSAFe9sI1e8zx-I1W7fWC-WRf4JqQ==]

- A Promising Anti-Cancer and Anti-Oxidant Agents Based on the Pyrrole and Fused Pyrrole: Synthesis, Docking Studies and Biological Evaluation - Academia.edu. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvACpnGjL-RTElcs-kzy33hOSJqawxgDeqHDLDvuQ4AEMCSDgT1RetwrSfuARw7PPnyzTYyrzKqVEOAUTTyUbeziqW5riwPOP5JhGCRnYFJ34G3_zawnOjvHyfMJ3g7yrFu-vrI-h4qjDClrj6cJLbD2cpl0VzTNZcA0NqgPtmwyZxogaGcgxDbezBuX6WMDLXpDfJcPm6ueCPCsyZbvXuy--cbMLI0J-kE_EZL9ktVigQZx56UQKR1hRbA47UPYBCHCg7zHqXY-cTpaMjyOwnnFvztj25PeS9Tl9x3jeaRhSnxfjRKoxn]

- Discovery and development of statins - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8wNDudzrrvHIrhYy4vJse99qfzrJfuAu1a9upHfgNDOf_UInxRUcSQXU-13BV8OWDSLlP5PsajUuWeQOwj4YY44LBliV6-o_I9E0XmLSg-ILnaGUAvl_kqSUJlmZUXNIYNbqQBhOqrnHJPFn0FaWwPr7VhcUgj3kyMXPLIQ==]

- Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY5F9ylZKD-_8ck5TIh4PFpvH453HGRfvfFBWJj6FkQLcKWwPQzQYqIO8iTN-WexgyX4wNthbxXCZCaqOE2nxGtANh8QIu3pwAZuWlmxTGSnG_a2O4WBtD4gVbB8_mXQaISSA8]

- Chlorophyll derivatives--a new photosensitizer for photodynamic therapy of cancer in mice - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvpS-SpC5aargvYanv7fgdKsa7ggQ94SmLcHI264RP6buYEK3JNZm2yWYO8z3abf1dDbgqiBdb3zDqDPqlx7a5F5JLTfdTGLiQxg58_QClsWYuqZ5dZOBbkQjHbyCvSCN9Kg==]

- Vitamin B12 - American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaixgKcUyMOO1OBxjeYpbX9FWV-JPm75Us-X1L5fpIkfnluxeDv92tyNRgpagBI_IXNXSM3KwVsmztaAhj8ROkb3PJ5FIcm1bwuNVjCNQVosfsGBylUwuutIVsBA09GT0GbAql-urO9PEkJIOq2C28_hBsgnFzqaBxVE85jXg=]

- Chemical Synthesis and Medicinal Applications of Glycoporphyrins - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2jymBrldygP17hDag59akT0becYwMrzlFwYDmDJdeDIYjobxMoDvijwZF_tNNWvFAnleUpHYvmMkFgGaVk0PGsFTveEZALKFBoWJYcwruJuaNTJqRd2n8D2ZIhskgL_BoER9z]

- “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics” - RJPN. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi2oqv7EY2SeldNEiSLFEDlf9NsgZAeZStNsfToohHlIiG6nOQJ_RxRbxuu1e9EXOVjBjMtyaALyHFgaaVFG4cCdZkDWRZEyLa2COpNUQNeF_Fh-92UTOXilRGFPb8ByxAohNqQGL84vk=]

- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExYlqCmDAHPmzlI8LQt8aU8lPNgsrkQ50CJRl8Bl1DSMcfcJh4aFsY3oYKc0Tc0xi4ve0pn9_3h7t0WmeT07k0WiE1HQI22yT-Z0wrCaN0D3qaGQMlFjfHKsRSMJuVGAL6IGuaqWMWjyXsW2M=]

- New prodigiosin derivatives – chemoenzymatic synthesis and physiological evaluation against cisplatin-resistant cancer cells - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLxBxyLLsOxcY1j6AZ3Zi6b2_Z_DaxfAkTwrW9WQ-WmP7uIcW6MKoW0DjKdz4k3M-GQdx_xtchEYVMnMpsDgPmZ4sflUx9ixkEcCtA009Nv15tHmCU1pjJv6TYLfvc1sUlCxPsYlPwYbHiZrc1LH3l0-zJksyxZegU]

- Statins: From Fungus to Pharma | American Scientist. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECE7e5_er_dgl96Vm0mSq5xUtOnKZtYemMCloxnJ74NfNt_2PYx1UcaCHyNfJubIyjHkRl9f5AEdDGL34-vepAAP21q6mSc0dQSHV4btb25sTc6kHBwo3k9f9PCCdE_Xph6d27LyyECtWizdqiXnA4wYBIXd_TwwvSXSxErjCswBA_]

- (PDF) Bile pigments in emergency and critical care medicine - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPozUhz51iV6-TsOYonQ5He86dzqAaV_ANaySYpZ_-FKNglPv5dVafvhz-ynCqfZjO2k1Ao6-wtar4O1U0rlJ7RRcz0dED17A-G0PVmnk18TGI5sa4tCnmqDgWb4lOkTM3A4HB3arZXgdatKovxZY0HuDNuckcAKt07C1KARdyuguCd9Pg1AoDmo5TypRh13ekj_WyP3BTW8eh5y4K1h6Gpy6-]

- The role of bile pigments in health and disease: effects on cell signaling, cytotoxicity and cytoprotection | Frontiers Research Topic. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOSkG-eoSKkPUJjtO6pWul-N4hqs5M0s0PHctw7Db1rJ0ko8PdOSUgvYIZrWWRz8v6FkifHWpZQoHdLtMQQSW5DSYn0vP80kP_rRSxvBU9su_EAtmSBVbWibw1EJRYtQCmgSm8XtvqGXDVCTtuqzNt3VGu2_nXR-K-Rh7Y-ocJuZYNAbFVDnhNAeqk_E4YxThcRvWRPXt3BgrVTV8sAArCTPtNWcTPalcfzto0XugeDS5K3U44LRDcZJ1FZA7K7Y3QCs3UanhH1QlUsN2salddA3vGIQN7P6DLX2YR9G8=]

- Porphyrin-Based Compounds: Synthesis and Application - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ7t6DLPhNtNFDCamE-Zyzg2XTr6sMTsYj78qGF1ItP0gNpX8_tGgR9nMCUzCGvRTqtAsDAtRQMIL83PVl30Tq6HsQ0P-hrLZ7NIjI1Z1N0HNfwdVFAmYt5QmvSuVKb4tna7fj]

- (PDF) Statins—From Fungi to Pharmacy - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHDbNUWqa7LaMKBblLVG-Qdiz77teTx7G4_WKKYU-HQJx7Kbp5nlg4nvQnAotOEoeO8-3LDUSkSpUGWaBgD84wxsuejWKcbitRDOUCyjL_4593H0xYg8bp-8Yab5uKtsHY1LYjzZIDlxyFbQc13ruxrVMcBgRiCOpobZ-HqG6eyvHSQkHDZT4jH_A-fA==]

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYQjE_VFN9f0zOjNWXbsBDF_DpYamYVSs-Tpk5HM3Wqg99sMCI7YaRq9M3LN53ilqWk_H8xSy8JVBvJxRanbkJ27c7Eww0OC_lQ519TX61WzkxexBg3d9FMNNQA9fmULOt648uXA==]

- Recent synthetic and medicinal perspectives of pyrroles: An overview. - SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnx1HJSug--lvQCVfE1JRFV2tbdH9n_gckG_lSb1jIZ927xvNLOrBhxoP6TpCysRZrIMD5sJ4p1APPrcCCz4xIEN_nZrBgh4PlRPwU3sOQ4r-v0fSg72ech6mhNa0xpQBUbH68ZCnfyKpUPdbkfDyv701g_GFk5e1umJ8hwFCUTfDpBCuvjP0QSoLwCAmBnk11bDCYKn2js6al0RS2]

- Synthesis and Functionalization of Porphyrins through Organometallic Methodologies | Chemical Reviews - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9IcUmlWmhgYgvH_dqmX1VWCnKR1b7EFUBXy3dN3rVOEp28ftdljqpKRP9bmHDgbdLVaaAuz43mVZW67f_DxL_3Iq7PdMGT9UbUuDxudGNI9P6puw2liUnaK59q24YnbFXg1xSVFVphsCOcrcdaNI=]

Sources

- 1. rjpn.org [rjpn.org]

- 2. Synthesis and Applications of Porphyrin-Biomacromolecule Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. The Role of Bile Pigments in Health and Disease: Effects on Cell Signaling, Cytotoxicity, and Cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. frontiersin.org [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Derivatives of Natural Chlorophylls as Agents for Antimicrobial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A study on the photodynamic properties of chlorophyll derivatives using human hepatocellular carcinoma cells - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. Chlorophyll derivatives--a new photosensitizer for photodynamic therapy of cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. people.iiti.ac.in [people.iiti.ac.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Vitamin B12 | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 15. acs.org [acs.org]

- 16. Vitamin B12 - Wikipedia [en.wikipedia.org]

- 17. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prodigiosin and its potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. New prodigiosin derivatives – chemoenzymatic synthesis and physiological evaluation against cisplatin-resistant cancer cells - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00913K [pubs.rsc.org]

- 21. [PDF] Prodigiosin and its potential applications | Semantic Scholar [semanticscholar.org]

- 22. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. mdpi.com [mdpi.com]

- 25. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]

- 26. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Discovery and development of statins - Wikipedia [en.wikipedia.org]

- 29. Pharmaceutical Mycelia: A Story of Statins | LGC Standards [lgcstandards.com]

- 30. Statins—From Fungi to Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Statins: From Fungus to Pharma | American Scientist [americanscientist.org]

- 32. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 33. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. iris.unina.it [iris.unina.it]

- 35. researchgate.net [researchgate.net]

- 36. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. scispace.com [scispace.com]

- 38. (PDF) A Promising Anti-Cancer and Anti-Oxidant Agents Based on the Pyrrole and Fused Pyrrole: Synthesis, Docking Studies and Biological Evaluation [academia.edu]

Advanced Synthetic and Physicochemical Profiling of 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic Acid

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, β-amino acid derivatives and their heterocyclic counterparts serve as critical building blocks for developing highly specific pharmacophores. 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid (CAS: 404869-77-8) represents a specialized structural motif combining a halogenated aromatic ring, a propanoic acid backbone, and an electron-rich pyrrole system[1]. This unique triad of functional groups makes it an invaluable intermediate in the synthesis of complex enzyme inhibitors, particularly those targeting retinoic acid hydroxylases (e.g., CYP26A1) and various allosteric modulators[2].

This technical whitepaper provides an authoritative analysis of the compound’s physicochemical identifiers, its synthetic pathway via the Clauson-Kaas reaction, and the mechanistic rationale underpinning its laboratory preparation.

Physicochemical Profiling & Identifiers

Accurate identification and structural characterization are the bedrock of reproducible chemical synthesis. The presence of the para-chloro substitution on the phenyl ring enhances the compound's lipophilicity and metabolic stability, while the carboxylic acid moiety provides a handle for further functionalization (e.g., amidation or esterification).

Below is a consolidated summary of the compound's core identifiers and theoretical physicochemical properties[3].

| Property / Identifier | Value / Description |

| Chemical Name | 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid |

| CAS Registry Number | 404869-77-8 |

| Molecular Formula | C₁₃H₁₂ClNO₂ |

| Molecular Weight | 249.69 g/mol |

| MDL Number | MFCD04060717 |

| Primary Precursor | 3-amino-3-(4-chlorophenyl)propanoic acid (CAS: 19947-39-8) |

| Structural Motif | N-substituted pyrrole linked to a β-aryl propanoic acid |

Synthetic Methodology: The Clauson-Kaas Pathway

The most efficient and scalable route to synthesize 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is via a modified Clauson-Kaas pyrrole synthesis [4]. This classical reaction constructs an N-substituted pyrrole directly from a primary amine using 2,5-dimethoxytetrahydrofuran as a stable, latent source of succindialdehyde[5].

Mechanistic Rationale

Handling pure succindialdehyde is notoriously difficult due to its high propensity for rapid polymerization. The Clauson-Kaas approach circumvents this by utilizing 2,5-dimethoxytetrahydrofuran. Under acidic conditions, the cyclic acetal undergoes hydrolysis to slowly release succindialdehyde in situ. The primary amine of the precursor, 3-amino-3-(4-chlorophenyl)propanoic acid[2], acts as a nucleophile, attacking the dialdehyde to form a bis-hemiaminal intermediate. Subsequent acid-catalyzed double dehydration drives the aromatization, yielding the thermodynamically stable pyrrole ring[4][6].

Caption: Clauson-Kaas synthetic workflow for 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating causality for each operational choice to ensure high yield and purity.

-

Reagent Preparation: Suspend 3-amino-3-(4-chlorophenyl)propanoic acid (1.0 eq) in glacial acetic acid (0.5 M concentration).

-

Causality: Glacial acetic acid serves a dual purpose: it acts as a highly polar protic solvent capable of dissolving the zwitterionic amino acid precursor, and it provides the exact mild acidic environment required to catalyze the acetal hydrolysis without degrading the product.

-

-

Acetal Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise to the suspension at room temperature under continuous stirring.

-

Causality: Dropwise addition ensures a controlled, slow release of succindialdehyde. This prevents local concentration spikes that would otherwise lead to competitive oligomerization of the dialdehyde.

-

-

Reflux & Cyclization: Heat the reaction mixture to 90–100 °C for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) eluent system.

-

Causality: The initial condensation is rapid, but the final double-dehydration step to form the aromatic pyrrole requires significant thermal energy to overcome the activation barrier. TLC monitoring ensures the reaction is quenched exactly when the precursor is consumed, preventing thermal degradation.

-

-

Quenching & Precipitation: Once complete, allow the mixture to cool to room temperature, then pour it slowly into vigorously stirred ice-cold water (approx. 5 volumes relative to acetic acid).

-

Causality: The sudden shift in solvent polarity forces the highly lipophilic pyrrole-substituted product to precipitate out of solution, effectively separating it from the water-soluble acetic acid and unreacted polar intermediates.

-

-

Isolation & Purification: Filter the resulting precipitate under vacuum, wash thoroughly with cold water to remove residual acid, and recrystallize from an ethanol/water mixture.

-

Causality: Recrystallization exploits the differential solubility of the target compound versus trace polymeric byproducts, yielding a highly pure crystalline solid suitable for sensitive downstream biological assays or structural validation (NMR/HPLC).

-

Pharmacological Relevance & Structural Application

Derivatives of β-aryl propanoic acids, particularly those modified with bulky, electron-rich heterocycles like pyrrole, are frequently utilized in the design of small-molecule inhibitors[2]. The 3-(4-chlorophenyl) moiety provides excellent hydrophobic interactions within deep enzyme binding pockets, while the pyrrole ring can engage in pi-pi stacking or act as a bioisostere for other aromatic systems[7].

One notable application of closely related scaffolds is the inhibition of CYP26A1 , an enzyme responsible for the clearance of all-trans retinoic acid (atRA)[2]. By inhibiting this enzyme, endogenous levels of atRA are sustained, which is a highly sought-after mechanism in oncology for inducing cellular differentiation and apoptosis in malignant cells.

Caption: Pharmacological workflow of CYP26A1 inhibition by pyrrole-propanoic acid derivatives.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be performed:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Essential for confirming the presence of the pyrrole ring protons (typically appearing as two distinct multiplets around 6.0–6.2 ppm and 6.6–6.8 ppm) and the chiral/racemic methine proton at the 3-position of the propanoic acid backbone.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the molecular weight (m/z [M+H]⁺ ≈ 250.1) and to detect the characteristic isotopic pattern of the chlorine atom (a 3:1 ratio of the M and M+2 peaks).

-

HPLC (High-Performance Liquid Chromatography): Required to establish the final purity profile (>95% required for in vitro assays), utilizing a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA to maintain the carboxylic acid in its protonated state.

References

-

NextSDS. "3-(4-Chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid - Chemical Substance Information." NextSDS Database. Available at: [Link]

-

LookChem. "Cas 19947-39-8, 3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID." LookChem Database. Available at: [Link]

-

Thieme Connect. "9.13.5 1H-Pyrroles (Update 2013) - Clauson-Kaas pyrrole synthesis." Science of Synthesis. Available at: [Link]

-

Chemistry-Chemists. "Name Reactions in Heterocyclic Chemistry II - Clauson-Kaas pyrrole synthesis." Chemistry-Chemists. Available at:[Link]

-

National Institutes of Health (NIH). "Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators." PMC. Available at: [Link]

-

University of Huddersfield ePrints. "The Zav'yalov Pyrrole Synthesis Revisited." ePrints Repository. Available at: [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. Cas 19947-39-8,3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID | lookchem [lookchem.com]

- 3. 3-(4-Chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid | 404869-77-8 [chemicalbook.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. chemistry-chemists.com [chemistry-chemists.com]

- 6. eprints.hud.ac.uk [eprints.hud.ac.uk]

- 7. Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profiling of 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid: A Technical Guide

Executive Summary

The compound 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid (CAS: 404869-77-8)[1] is a structurally complex intermediate with significant utility in medicinal chemistry and drug development. Understanding its solubility profile across various solvent systems is critical for optimizing synthetic routes, designing purification protocols, and formulating early-stage in vitro assays.

As a Senior Application Scientist, I approach solubility not merely as a static value, but as a dynamic interplay between molecular thermodynamics and solvent chemistry. This guide deconstructs the physicochemical properties of the compound, provides predictive solubility data across solvent classes, and establishes self-validating experimental workflows for both kinetic and thermodynamic solubility determination.

Physicochemical Profiling & Causality of Solvation

To accurately predict and manipulate the solubility of 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, we must first analyze the causality driven by its distinct structural motifs:

-

The Propanoic Acid Moiety (pH-Dependent Ionization): The terminal carboxylic acid group is the primary driver of the molecule's pH-dependent aqueous solubility[2]. With an estimated pKa between 4.0 and 4.5, this group remains fully protonated (unionized) in acidic environments (e.g., gastric fluid, pH 1.2), resulting in poor hydration. As the pH shifts above 5.0 (e.g., intestinal fluid, pH 6.8–7.4), the carboxylic acid deprotonates into a carboxylate anion. This ionization dramatically increases solubility via strong ion-dipole interactions with water molecules[3].

-

The 4-Chlorophenyl Group (Lipophilicity & Halogen Bonding): The para-chlorine substitution on the phenyl ring significantly increases the molecule's overall lipophilicity (LogP). The dense electron cloud of the chlorine atom repels water (hydrophobic exclusion) but readily engages in van der Waals forces and halogen bonding with non-polar or moderately polar organic solvents.

-

The 1H-Pyrrol-1-yl Ring (Aromatic Stacking): Unlike basic aliphatic amines, the nitrogen atom in the pyrrole ring contributes its lone pair to the aromatic π -system. Consequently, the pyrrole nitrogen is non-basic and does not protonate at physiological pH. The molecule therefore acts as a simple monoprotic acid rather than a zwitterion[4], while the pyrrole ring promotes π−π stacking, increasing the crystal lattice energy and further reducing aqueous solubility.

Solubility Profile Across Solvent Classes

Based on the structural thermodynamics outlined above, the following table summarizes the predicted solubility behavior of 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid across standard solvent classes.

| Solvent System | Classification | Estimated Solubility Range | Mechanistic Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (>50 mg/mL) | DMSO acts as a strong hydrogen bond acceptor for the carboxylic acid while effectively solvating the lipophilic chlorophenyl and pyrrole rings. |

| Methanol / Ethanol | Polar Protic | Moderate-High (10–30 mg/mL) | Alcohols form hydrogen-bonded networks with the carboxylic acid. The alkyl chains provide moderate solvation for the aromatic systems. |

| Aqueous Buffer (pH 1.2) | Aqueous (Acidic) | Very Low (<0.1 mg/mL) | The carboxylic acid is fully protonated. Hydrophobic exclusion by the aromatic rings dominates, leading to rapid precipitation[2]. |

| Aqueous Buffer (pH 7.4) | Aqueous (Basic) | Moderate (1–5 mg/mL) | Deprotonation yields a negatively charged carboxylate, enabling ion-dipole solvation that overcomes the lipophilicity of the carbon framework[3]. |

| Hexane / Heptane | Non-Polar | Low (<1 mg/mL) | Non-polar solvents cannot disrupt the strong intermolecular hydrogen-bonded dimers formed by the carboxylic acid groups in the solid state. |

Experimental Methodologies for Solubility Determination

To generate trustworthy, actionable data, solubility must be measured using self-validating protocols. We divide these into Kinetic Solubility (for early in vitro screening) and Thermodynamic Solubility (for lead optimization and formulation).

Protocol A: High-Throughput Kinetic Solubility (Turbidimetry)

Kinetic solubility measures the concentration at which a pre-dissolved compound begins to precipitate when introduced into an aqueous environment[5]. This is critical for ensuring compounds do not crash out during biological assays[6].

-

Step 1: Stock Preparation. Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Step 2: Serial Dilution. Create a 7-point, 3-fold serial dilution of the stock in DMSO.

-

Step 3: Aqueous Spiking. Transfer 2 µL of each DMSO dilution into 98 µL of 0.01 M Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom microplate. The final DMSO concentration must be strictly controlled at 2% to prevent co-solvent artifacts[7].

-

Step 4: Incubation. Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking[6].

-

Step 5: Detection (Causality Check). Measure the absorbance at 620 nm. Why 620 nm? This wavelength avoids the UV absorption bands of the compound's aromatic rings. Any signal at 620 nm is purely the result of light scattering caused by insoluble particulate formation (turbidity)[7].

-

Step 6: Validation. The kinetic solubility limit is defined as the highest concentration where the absorbance remains below 1.5x the background signal of a DMSO-only control well[7].

Protocol B: Gold-Standard Thermodynamic Solubility (Miniaturized Shake-Flask)

Thermodynamic solubility represents the true equilibrium between the solid crystal lattice and the solvated molecules[5]. This protocol is mandatory for late-stage development[8].

-

Step 1: Solid Dispensing. Dispense an excess amount (approx. 2–5 mg) of crystalline 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid into a 2 mL glass vial.

-

Step 2: Buffer Addition. Add 500 µL of the target medium (e.g., pH 1.2 HCl buffer, pH 7.4 PBS, or biorelevant media like FaSSIF).

-

Step 3: Equilibration. Seal the vial and incubate on a rotary shaker at 25°C or 37°C for 24 to 72 hours. Causality Check: Extended incubation is required to ensure the system escapes any kinetically trapped supersaturated states and reaches the lowest-energy thermodynamic equilibrium[9].

-

Step 4: Phase Separation. Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid.

-

Step 5: Quantification. Carefully aspirate the supernatant, dilute it appropriately in mobile phase, and quantify the concentration using HPLC-UV or LC-MS against a 5-point standard calibration curve[10].

-

Step 6: Solid-State Verification (Self-Validating Step). Recover the solid pellet and analyze it via Powder X-Ray Diffraction (PXRD). This proves that the crystalline form did not undergo polymorphic transformation or unintended salt formation during the 72-hour incubation, which would invalidate the intrinsic solubility measurement[9].

Workflow Visualization

The following diagram illustrates the strategic decision tree for deploying these solubility protocols during the development lifecycle of the compound.